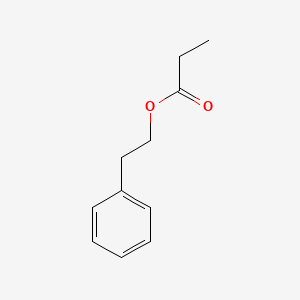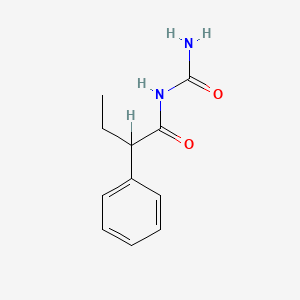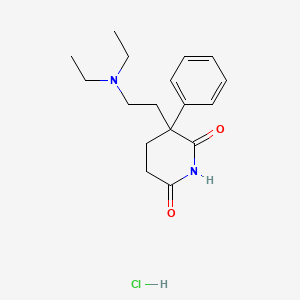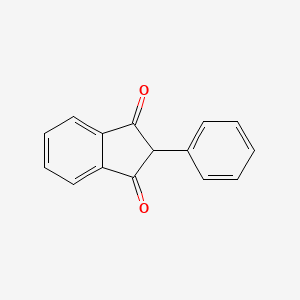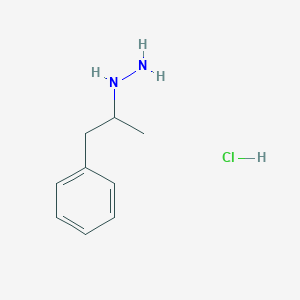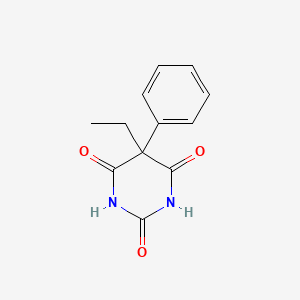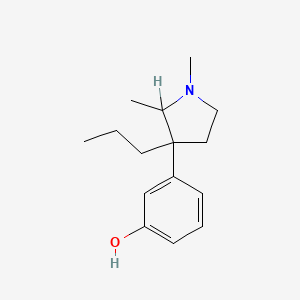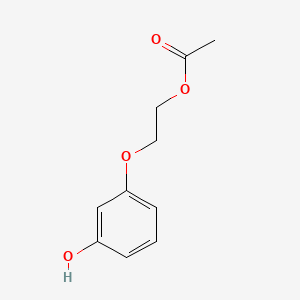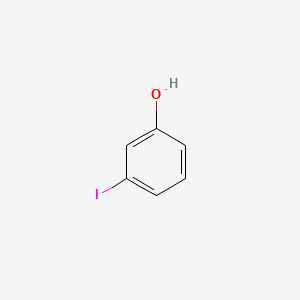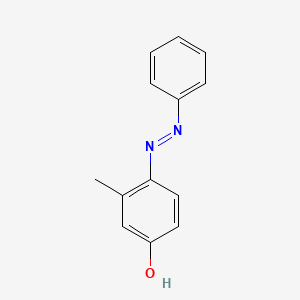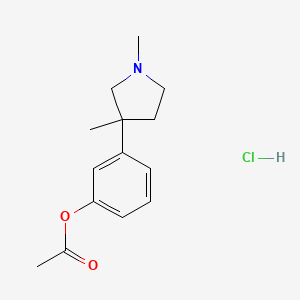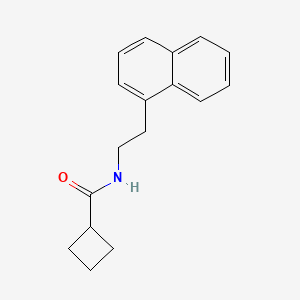
S-20928
Overview
Description
S20928 is a synthetic organic compound known for its role as an antagonist for melatonin receptors. It inhibits the binding of melatonin to its receptors, thereby modulating various physiological processes. This compound has been studied for its potential effects on blood glucose and glucagon levels in the brain, making it a subject of interest in both neuroscience and endocrinology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S20928 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired chemical properties. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of S20928 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, purification systems, and quality control measures to produce the compound in bulk quantities. The production process is optimized for cost-effectiveness and efficiency while maintaining the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
S20928 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
S20928 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on melatonin receptor activity and related physiological processes.
Medicine: Explored for potential therapeutic applications in conditions related to melatonin dysregulation, such as sleep disorders and metabolic syndromes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
S20928 exerts its effects by binding to melatonin receptors and inhibiting the action of melatonin. This leads to alterations in various signaling pathways, including those involved in glucose metabolism and circadian rhythms. The compound’s molecular targets include the melatonin receptors MT1 and MT2, which are G protein-coupled receptors. By blocking these receptors, S20928 modulates downstream signaling cascades, affecting physiological processes such as sleep-wake cycles and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Luzindole: Another melatonin receptor antagonist with similar binding properties.
4P-ADOT: A selective antagonist for the MT2 melatonin receptor.
4P-PDOT: Another selective antagonist for the MT2 melatonin receptor.
Uniqueness of S20928
S20928 is unique in its ability to enhance the 2-deoxy-D-glucose-induced increase in blood glucose and glucagon levels in the brain. This specific effect distinguishes it from other melatonin receptor antagonists and makes it a valuable tool for studying glucose metabolism and related physiological processes .
Properties
CAS No. |
152302-33-5 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2-naphthalen-1-ylethyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C17H19NO/c19-17(15-8-4-9-15)18-12-11-14-7-3-6-13-5-1-2-10-16(13)14/h1-3,5-7,10,15H,4,8-9,11-12H2,(H,18,19) |
InChI Key |
GLXSBZGTGMPDKH-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(C1)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Appearance |
Solid powder |
Key on ui other cas no. |
152302-33-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-(1-naphthalenyl)ethyl)cyclobutanecarboxamide S 20928 S-20928 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

